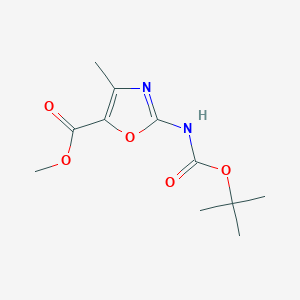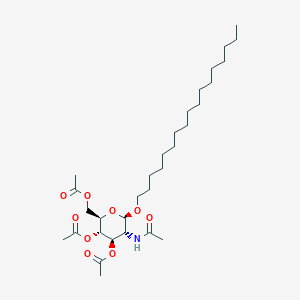![molecular formula C5H3BrN4 B1443917 8-Bromo-[1,2,4]triazolo[4,3-a]pirazina CAS No. 1341878-31-6](/img/structure/B1443917.png)
8-Bromo-[1,2,4]triazolo[4,3-a]pirazina
Descripción general
Descripción
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom at the 8th position of the triazolopyrazine ring enhances its reactivity and potential for further functionalization.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting c-Met and VEGFR-2 kinases. These inhibitors have shown promise in the treatment of cancers such as lung, breast, and cervical cancers.
Antibacterial Agents: Derivatives of this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
Target of Action
The primary target of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is the γ-aminobutyric acid (GABA A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine, like other benzodiazepines, binds to the GABA A receptors . This binding results in an increase in the affinity of the receptor to GABA, enhancing its inhibitory effect . The effects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be reversed by the administration of the benzodiazepine receptor antagonist flumazenil .
Biochemical Pathways
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine affects the GABAergic pathway . By binding to the GABA A receptors, it enhances the inhibitory effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitation .
Pharmacokinetics
It is known that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics .
Result of Action
The binding of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine to GABA A receptors leads to an increase in the inhibitory effect of GABA. This results in neuron hyperpolarization, thereby decreasing neuronal excitation . This can lead to effects such as sedation, muscle relaxation, and anxiolysis .
Action Environment
The action, efficacy, and stability of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be influenced by various environmental factors. For instance, the compound should be stored at low temperatures and protected from light to maintain its stability . Furthermore, the presence of other substances, such as contaminants in pharmaceutical products, can negatively influence the safety and toxicological profile of the final drug .
Análisis Bioquímico
Biochemical Properties
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The compound exhibits strong inhibitory activity against c-Met kinase, with an IC50 value in the nanomolar range . Additionally, it interacts with other biomolecules, including proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has demonstrated significant effects on various types of cells and cellular processes. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits potent antiproliferative activity . It influences cell function by inhibiting cell signaling pathways, leading to cell cycle arrest and apoptosis . The compound also affects gene expression, resulting in the downregulation of genes involved in cell survival and proliferation . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine involves its binding interactions with specific biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling . This inhibition leads to the suppression of cellular processes such as proliferation and migration. Additionally, the compound may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby modulating various cellular pathways. Changes in gene expression are also observed, contributing to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation studies indicate that the compound remains active and retains its biological properties even after prolonged exposure. Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
Studies on the dosage effects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine in animal models have revealed important insights into its therapeutic potential and toxicity. The compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth in animal models . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization . Threshold effects have also been identified, where doses below a certain level do not produce significant biological effects.
Metabolic Pathways
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy . The subcellular localization also influences the compound’s stability and degradation, affecting its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with formamide under acidic conditions to form the triazolopyrazine ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazolopyrazines can be obtained.
Oxidation Products: Oxidized derivatives such as triazolopyrazine oxides.
Reduction Products: Dehalogenated triazolopyrazines.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: The parent compound without the bromine substitution.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A reduced form of the triazolopyrazine ring.
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine: A derivative with a trifluoromethyl group at the 3rd position.
Uniqueness
The presence of the bromine atom at the 8th position in 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine enhances its reactivity and allows for further functionalization, making it a versatile intermediate in organic synthesis. Its unique electronic properties also contribute to its potential as a bioactive molecule and material science candidate .
Propiedades
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVSDYULVCJVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341878-31-6 | |
| Record name | 8-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)



![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)

![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)
